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[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol Documentation Hub

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  • Product: [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
  • CAS: 135206-92-7

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: [1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Strategic Relevance In contemporary medicinal chemistry, imidazole rings rank among the top 10 nitrogen-containing heterocycles utilized in FDA-approved small-molecule drugs, serving as essential buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In contemporary medicinal chemistry, imidazole rings rank among the top 10 nitrogen-containing heterocycles utilized in FDA-approved small-molecule drugs, serving as essential building blocks for novel therapeutics[1]. However, standard unsubstituted imidazoles often present pharmacokinetic liabilities, including rapid cytochrome P450-mediated metabolism (such as N-dealkylation) and suboptimal membrane permeability driven by high basicity.

To circumvent these issues, fluorination has become a cornerstone strategy; currently, 25% to 30% of small-molecule drugs in clinical use contain organofluorine motifs[2]. The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS: 135206-92-7) [3] represents a highly optimized building block that marries the target-binding versatility of the imidazole core with the profound physicochemical enhancements of a trifluoroethyl group[2]. This guide details the mechanistic rationale for employing this specific scaffold and provides self-validating experimental protocols for its late-stage functionalization.

Mechanistic Rationale: The "Fluorine Effect" on ADME Profiles

The strategic placement of the 2,2,2-trifluoroethyl group at the N1 position of the imidazole ring fundamentally alters the molecule's behavior in biological systems. As an Application Scientist, it is critical to understand the causality behind selecting this specific building block over non-fluorinated analogs:

  • Metabolic Shielding (CYP450 Resistance): Standard N-ethyl or N-methyl imidazoles are highly susceptible to oxidative N-dealkylation at the α -carbon. The robust C-F bonds (approx. 116 kcal/mol) in the trifluoroethyl group sterically and electronically shield this site, effectively blocking metabolic degradation[2].

  • pKa Modulation and Permeability: The strong electron-withdrawing nature of the −CF3​ group pulls electron density away from the imidazole N3 nitrogen via the σ -bond network. This significantly lowers the pKa of the conjugate acid (reducing basicity). Consequently, a higher fraction of the drug remains un-ionized at physiological pH (7.4), which drastically enhances passive lipid bilayer permeability.

  • Target Engagement: Imidazole derivatives, particularly heavily functionalized ones, are actively investigated as potent modulators for complex targets, including sirtuins[1] and as bifunctional ligands for c-Myc and KRAS G-quadruplexes[4].

ADME_Pathway Core Standard Imidazole Core Mod N1-Trifluoroethylation Core->Mod Mech1 Electron Withdrawal (σ-bonds) ↓ pKa (Reduced Basicity) Mod->Mech1 Mech2 High C-F Bond Energy Blocks N-Dealkylation Mod->Mech2 Mech3 Fluorine Hydrophobicity ↑ LogP (Lipophilicity) Mod->Mech3 Outcome Enhanced Membrane Permeability & CYP450 Metabolic Stability Mech1->Outcome Mech2->Outcome Mech3->Outcome

Fig 1. Logical pathway illustrating how trifluoroethylation optimizes ADME properties.

Quantitative Data Summaries

Table 1: Physicochemical Identity & Safety Profile

Property Value
Chemical Name [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
CAS Number 135206-92-7[3]
Molecular Formula C₆H₇F₃N₂O
Molecular Weight 180.13 g/mol

| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[3] |

Table 2: Comparative Pharmacological Impact

Parameter Standard 1-Ethylimidazole 1-(2,2,2-Trifluoroethyl)imidazole Causality / Mechanism

| Basicity (pKa) | ~7.0 | ~4.5 - 5.0 | Strong σ -electron withdrawal by CF₃ reduces N3 electron density. | | Lipophilicity (LogP) | Lower | Significantly Higher | Fluorine's low polarizability and high hydrophobicity increase lipid solubility. | | Metabolic Stability | Susceptible to N-dealkylation | Highly Resistant | Strong C-F bonds block CYP450-mediated oxidation at the α -carbon. |

Synthetic Versatility & Workflows

The 2-hydroxymethyl group serves as a highly versatile node for divergent synthesis. It can be cleanly oxidized to an aldehyde for reductive aminations, converted to an alkyl halide for nucleophilic substitutions, or utilized directly in Mitsunobu etherifications.

SyntheticWorkflow SM [1-(2,2,2-trifluoroethyl) -1H-imidazol-2-yl]methanol Ox Oxidation (DMP, DCM) SM->Ox Hal Halogenation (SOCl2) SM->Hal Mit Mitsunobu (Phenol, DIAD) SM->Mit Ald Aldehyde Intermediate Ox->Ald Alk Alkyl Chloride Intermediate Hal->Alk Eth Aryl Ether Derivatives Mit->Eth

Fig 2. Divergent synthetic workflows for late-stage functionalization of the building block.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to confirm reaction success before proceeding to subsequent steps.

Protocol A: Mild Oxidation to 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde
  • Causality & Reagent Selection: The electron-deficient nature of the trifluoroethyl imidazole ring makes the 2-position susceptible to over-oxidation or ring-opening if harsh aqueous oxidants (like KMnO₄ or Jones reagent) are used. Dess-Martin Periodinane (DMP) provides mild, anhydrous conditions, stopping cleanly at the aldehyde without coordinating strongly to the imidazole nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1). The target aldehyde will migrate higher (less polar) than the starting alcohol and will exhibit strong UV absorbance at 254 nm. Do not proceed until the starting material spot is completely consumed.

  • Workup: Quench the reaction by adding a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (destroying excess oxidant). Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check 2 (Analytics): Confirm product identity via LC-MS (Expected [M+H]+=179.1 ) and ¹H NMR (Validate the presence of the distinct, highly deshielded aldehyde proton singlet at 9.8 ppm).

Protocol B: Mitsunobu Etherification for Aryl Ether Library Generation
  • Causality & Reagent Selection: The primary alcohol is sterically unhindered, making it an excellent substrate for Mitsunobu coupling with various phenols to generate target libraries. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and ease of handling as a liquid.

Step-by-Step Methodology:

  • Preparation: Combine the starting alcohol (1.0 eq, 2.0 mmol), the target phenol derivative (1.1 eq, 2.2 mmol), and triphenylphosphine (PPh₃, 1.2 eq, 2.4 mmol) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool to 0 °C.

  • Addition: Add DIAD (1.2 eq, 2.4 mmol) dropwise over 15 minutes. Expert Insight: Dropwise addition is critical to control the exothermic formation of the betaine intermediate, preventing the generation of unwanted hydrazine byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Validation Check 1 (TLC): Monitor the disappearance of the starting alcohol (Eluent: EtOAc/Hexane 1:2).

  • Workup & Purification: Concentrate the mixture in vacuo. Purify the residue via silica gel flash chromatography. Expert Insight: Triphenylphosphine oxide (TPPO) co-elution is a common failure point here. If TPPO co-elutes, precipitate it first by triturating the crude mixture in cold diethyl ether/hexane before loading onto the column.

  • Validation Check 2 (Analytics): Confirm the product via LC-MS and ¹H NMR. A successful reaction is indicated by the downfield shift of the −CH2​−O− protons from 4.6 ppm (in the starting material) to 5.2 ppm, driven by the deshielding effect of the newly appended aryl ether linkage.

References

  • Fluorinated building blocks in drug design: new p
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. nih.gov.
  • Discovery of small-sized tris-aryl imidazoles as bifunctional ligands for c-Myc and KRAS G-quadruplexes - PubMed. nih.gov. 4.[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol - NextSDS. nextsds.com.

Sources

Application

Application Note: Advanced Cross-Coupling Workflows for[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol

Executive Summary & Chemical Rationale The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS: 135206-92-7) is a highly versatile building block in modern medicinal chemistry and drug development. The stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS: 135206-92-7) is a highly versatile building block in modern medicinal chemistry and drug development. The strategic incorporation of the 2,2,2-trifluoroethyl group provides unique stereoelectronic properties that are highly sought after in pharmaceutical design.

Causality in Design:

  • Electronic Modulation & Catalyst Compatibility: The strong electron-withdrawing inductive effect of the CF3 moiety significantly lowers the pKa of the imidazole ring. This reduced basicity prevents the N3 nitrogen from acting as a strong σ -donor, thereby mitigating the risk of palladium catalyst poisoning during cross-coupling reactions.

  • Pharmacological Benefits: The trifluoroethyl group enhances lipophilicity (LogP), improves metabolic stability against oxidative degradation, and reduces off-target hERG channel liabilities—a crucial factor in the development of clinical candidates such as the JAK1 inhibitor Upadacitinib[1].

  • Orthogonal Reactivity: The C2-hydroxymethyl group serves as a versatile synthetic handle. It can be activated for sp3-sp2 cross-coupling or left intact to serve as a directing/solubilizing group during direct C-H functionalization of the imidazole core.

Mechanistic Pathways & Workflow Design

To fully leverage this building block, researchers can employ two primary divergent cross-coupling strategies depending on the target architecture.

Strategy A: Hydroxyl Activation & sp3-sp2 Amination

The primary alcohol is not directly amenable to standard cross-coupling. However, it can be quantitatively converted to a highly electrophilic chloromethyl intermediate using thionyl chloride (SOCl2)[2]. This activated species is primed for Pd-catalyzed Buchwald-Hartwig amination to form complex heteroaryl-alkylamines[3]. The causality here relies on the benzylic-like nature of the C2 position, which facilitates rapid oxidative addition by electron-rich Pd(0) complexes.

Strategy B: Direct C-H Arylation (C5 Functionalization)

Utilizing the inherent reactivity of the imidazole ring, Pd-catalyzed C-H activation occurs preferentially at the C5 position. The regioselectivity is driven by a Concerted Metalation-Deprotonation (CMD) mechanism. Palladation at C5 is favored over C4 because the resulting C-Pd bond is stabilized by the inductive effect of the adjacent N1 atom, whereas palladation at C4 suffers from electronic repulsion between the N3 lone pair and the polarized C-Pd bond[4].

G SM [1-(2,2,2-trifluoroethyl)- 1H-imidazol-2-yl]methanol Chlorination 2-(Chloromethyl)-1- (2,2,2-trifluoroethyl)- 1H-imidazole SM->Chlorination SOCl2, DCM CH_Act C5-Arylated Imidazole SM->CH_Act Ar-X, Pd(OAc)2, Ligand, Base Bromination 5-Bromo-1- (2,2,2-trifluoroethyl)- 1H-imidazol-2-yl]methanol SM->Bromination NBS, DMF Buchwald sp3-sp2 Amination Product Chlorination->Buchwald Ar-NH2, Pd-cat, Base Suzuki C5-Suzuki Coupled Product Bromination->Suzuki Ar-B(OH)2, Pd-cat, Base

Divergent cross-coupling pathways for[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol.

Experimental Protocols

Protocol A: Hydroxyl Activation and Buchwald-Hartwig Amination

This protocol details the conversion of the hydroxymethyl group to a chloride, followed by C-N cross-coupling.

Step 1: Chlorination [2]

  • Setup: Charge a flame-dried round-bottom flask with[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 equiv, e.g., 1.6 mmol) and anhydrous dichloromethane (DCM, 0.3 M).

  • Reaction: Cool the mixture to 0 °C under an argon atmosphere. Add thionyl chloride (SOCl2, 2.5 equiv) dropwise over 5 minutes.

  • Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The electron-withdrawing CF3 group prevents the imidazole from protonating completely, allowing the reaction to proceed smoothly.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2. The resulting 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride can be used directly in the next step without further purification.

Step 2: Buchwald-Hartwig Cross-Coupling [3]

  • Setup: In a nitrogen-filled glovebox, combine the crude chloromethyl intermediate (1.0 equiv), the desired aryl amine (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos or RuPhos (10 mol%), and sodium tert-butoxide (NaOtBu, 3.0 equiv) in a sealed tube.

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a 0.1 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Direct Pd-Catalyzed C5-Arylation

This protocol leverages the innate C-H reactivity of the imidazole core for direct functionalization.

  • Setup: To an oven-dried Schlenk tube, add[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 equiv), the aryl bromide or chloride (1.5 equiv), Pd(OAc)2 (5 mol%), tricyclohexylphosphine (PCy3, 10 mol%), and potassium carbonate (K2CO3, 2.0 equiv)[4].

  • Additive: Add pivalic acid (30 mol%) as a proton-shuttle to facilitate the CMD mechanism[4].

  • Reaction: Add anhydrous N,N-dimethylacetamide (DMA, 0.2 M). Seal the tube and heat to 110 °C for 18 hours.

  • Workup: Cool the mixture, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via reverse-phase prep-HPLC or silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Base) OxAdd->LigEx + Base CHAct CMD C-H Activation at Imidazole C5 LigEx->CHAct + Imidazole Substrate RedElim Reductive Elimination CHAct->RedElim RedElim->Pd0 - Product Product C5-Arylated Product RedElim->Product

Catalytic cycle for the Pd-catalyzed C5-arylation via Concerted Metalation-Deprotonation (CMD).

Quantitative Data Summary

The table below summarizes typical reaction parameters and expected yields for the cross-coupling strategies utilizing [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol derivatives.

Coupling StrategyActive IntermediateCatalytic SystemBase / AdditiveTarget Bond FormedTypical Yield
Buchwald-Hartwig Amination 2-(Chloromethyl) derivativePd2(dba)3 / XantphosNaOtBuC(sp3)–N75–85%
Direct C-H Arylation Intact SubstratePd(OAc)2 / PCy3K2CO3 / Pivalic AcidC(sp2)–C(sp2) at C560–80%
Suzuki-Miyaura Coupling 5-Bromo derivativePd(dppf)Cl2K2CO3C(sp2)–C(sp2) at C580–95%

Sources

Method

scale-up synthesis of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol for industrial research

An Application Note and Protocol for the Industrial Research Scale-Up Synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol Authored by: Gemini, Senior Application Scientist Abstract This document provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Industrial Research Scale-Up Synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol, a key fluorinated heterocyclic building block in modern drug discovery. The synthetic strategy is designed for scalability, robustness, and efficiency, moving from gram to kilogram-scale production suitable for industrial research and development. We present a reliable two-step sequence commencing with the regioselective N-alkylation of methyl 1H-imidazole-2-carboxylate, followed by a direct reduction to the target primary alcohol. This application note details the optimized protocols, discusses critical process parameters for scale-up, outlines in-process analytical controls, and provides extensive safety protocols for the hazardous reagents involved. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Overview

The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2,2,2-trifluoroethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Imidazole-containing structures are prevalent in numerous pharmaceuticals due to their ability to act as bioisosteres and participate in crucial hydrogen bonding interactions. Consequently, [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS 135206-92-7)[1] represents a valuable intermediate for synthesizing a wide range of biologically active molecules.[2][3]

While several synthetic routes can be envisioned, many are not amenable to large-scale production due to costly reagents, complex purification, or safety concerns. This guide details a strategic, two-step approach optimized for scalability and operational simplicity.

The chosen synthetic pathway involves:

  • Regioselective N-Alkylation: The synthesis begins with the N-alkylation of commercially available methyl 1H-imidazole-2-carboxylate using 2,2,2-trifluoroethyl triflate. This step is crucial for establishing the core structure. The regioselectivity of imidazole alkylation can be complex, influenced by steric and electronic factors, as well as the reaction conditions.[4][5] Our protocol utilizes conditions that strongly favor the desired N1-alkylation product.

  • Direct Ester Reduction: The resulting ester intermediate is then reduced to the target primary alcohol using sodium borohydride (NaBH₄). This reagent is selected for its excellent functional group tolerance, operational safety on a large scale compared to metal hydrides like LiAlH₄, and straightforward work-up procedure.

This strategy avoids the isolation of potentially unstable intermediates like imidazole-2-carboxaldehyde and provides a convergent and high-yielding route to the final product.

Visualized Synthesis Workflow

The overall process from starting materials to the purified final product is illustrated in the workflow diagram below. This visualization clarifies the sequence of operations, including reaction stages, work-up, and purification.

Scale_Up_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Reduction SM1 Methyl 1H-imidazole-2-carboxylate Reaction1 1. Deprotonation (0 °C to RT) 2. Alkylation (0 °C to RT) SM1->Reaction1 SM2 NaH in Dry THF SM2->Reaction1 SM3 2,2,2-Trifluoroethyl Triflate SM3->Reaction1 Controlled Addition Workup1 Quench with Water Aqueous Work-up Solvent Swap to MTBE Reaction1->Workup1 Intermediate Methyl 1-(2,2,2-trifluoroethyl) -1H-imidazole-2-carboxylate (Crude Product) Workup1->Intermediate Intermediate_Input Crude Intermediate in Methanol Intermediate->Intermediate_Input Reaction2 Reduction (0-10 °C) Intermediate_Input->Reaction2 Reagent2 Sodium Borohydride (NaBH4) Reagent2->Reaction2 Portion-wise Addition Workup2 Quench with Acetone pH Adjustment Aqueous Work-up Reaction2->Workup2 Purification Crystallization from MTBE/Heptane Workup2->Purification FinalProduct [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (>98% Purity) Purification->FinalProduct

Caption: Workflow for the scale-up synthesis of the target alcohol.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for kilogram-scale reactions. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[6] An inert atmosphere (Nitrogen or Argon) is critical for Step 1.

Step 1: Synthesis of Methyl 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carboxylate
  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole nitrogen, creating a highly nucleophilic imidazolide anion.[4] This ensures a rapid and efficient reaction with the potent alkylating agent, 2,2,2-trifluoroethyl triflate. Tetrahydrofuran (THF) is chosen as the solvent due to its aprotic nature and ability to solvate the reagents. The reaction is initiated at 0 °C to control the initial exotherm from the deprotonation.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 1H-imidazole-2-carboxylate126.11500 g3.961.0
Sodium Hydride (60% in mineral oil)40.00175 g4.361.1
2,2,2-Trifluoroethyl triflate232.10960 g4.141.05
Anhydrous Tetrahydrofuran (THF)-5.0 L--
Deionized Water (for quench)-2.0 L--
Saturated NaCl solution (Brine)-2.0 L--
Methyl tert-butyl ether (MTBE)-6.0 L--

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Under a positive flow of nitrogen, charge the reactor with sodium hydride (60% dispersion in mineral oil). Add 3.0 L of anhydrous THF.

  • Imidazole Addition: Dissolve methyl 1H-imidazole-2-carboxylate in 2.0 L of anhydrous THF and add this solution to the dropping funnel.

  • Deprotonation: Cool the NaH/THF suspension to 0-5 °C using a circulating chiller. Slowly add the imidazole solution dropwise over 60-90 minutes, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0-5 °C. Add the 2,2,2-trifluoroethyl triflate dropwise via the dropping funnel over 90-120 minutes, again keeping the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up (Quench): CAUTION: HIGHLY EXOTHERMIC AND H₂ EVOLUTION. Cool the reactor to 0-5 °C. Very slowly and carefully, add 2.0 L of deionized water dropwise to quench the excess NaH. The addition rate must be controlled to keep the internal temperature below 20 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with MTBE (2 x 1.5 L). Combine all organic layers.

  • Washing: Wash the combined organic phase with brine (2.0 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as an oil. This crude product is typically of sufficient purity (>90%) to be used directly in the next step.

Step 2: Synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
  • Rationale: Sodium borohydride is a mild and selective reducing agent for esters, especially in the presence of a protic solvent like methanol which activates the carbonyl group. The reaction is performed at low temperatures to control the rate of reduction and minimize potential side reactions. A final quench with acetone consumes any unreacted NaBH₄ before aqueous work-up.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Crude Methyl 1-(...)-carboxylate208.13(Assumed 3.96 mol)3.961.0
Sodium Borohydride (NaBH₄)37.83300 g7.932.0
Methanol-6.0 L--
Acetone (for quench)-500 mL--
1M Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate-8.0 L--
MTBE / Heptane (for crystallization)-As needed--

Protocol:

  • Reactor Setup: In the same or a similar 20 L reactor, dissolve the crude ester from Step 1 in 6.0 L of methanol.

  • Cooling: Cool the solution to 0-5 °C.

  • NaBH₄ Addition: Add sodium borohydride in portions over 60-90 minutes. CAUTION: Hydrogen gas evolution. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction at 5-10 °C for 3-5 hours. Monitor the disappearance of the starting ester by HPLC or TLC.

  • Work-up (Quench): Once the reaction is complete, cool the mixture to 0-5 °C. Slowly add 500 mL of acetone to quench any excess NaBH₄. Stir for 30 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: To the resulting slurry, add 4.0 L of deionized water and 4.0 L of ethyl acetate. Stir vigorously. Adjust the pH of the aqueous layer to ~7-8 with 1M HCl. Separate the layers.

  • Aqueous Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 2.0 L).

  • Washing and Drying: Combine all organic layers, wash with brine (2.0 L), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude solid or oil. For purification, dissolve the crude product in a minimum amount of hot MTBE and slowly add heptane until turbidity is observed. Cool slowly to room temperature, then to 0-5 °C to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40 °C to yield the final product as a white to off-white solid.

Process Safety and Scale-Up Considerations

Scaling chemical reactions from the benchtop to industrial-scale equipment introduces challenges that must be proactively managed.

  • Thermal Management: Both the deprotonation with NaH and the quenching of NaH and NaBH₄ are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of reagent addition must be strictly controlled by the cooling capacity of the system to prevent a thermal runaway.

  • Hydrogen Gas Evolution: Both NaH and NaBH₄ react with protic species (the imidazole N-H in Step 1, methanol and water in work-ups) to produce highly flammable hydrogen gas.[7][8] The reactor must be purged with an inert gas, and the off-gas should be safely vented away from ignition sources. Adequate ventilation in the processing area is critical.

  • Reagent Handling:

    • Sodium Hydride (NaH): A reactive, flammable solid. It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity. Handle exclusively under an inert atmosphere. Avoid contact with water and other protic solvents.[9]

    • Sodium Borohydride (NaBH₄): Water-reactive, releasing flammable gases.[8] It is also toxic if swallowed or in contact with skin. Store in a tightly closed container in a dry, well-ventilated place.[6] Appropriate PPE must be used during handling.[6][7]

    • 2,2,2-Trifluoroethyl triflate: A powerful and corrosive alkylating agent. Handle with extreme care in a fume hood.

  • Purification Strategy: While laboratory-scale purifications often rely on silica gel chromatography, this method is not economical for large-scale production. The protocol is designed to yield a crude product that can be purified by crystallization. Optimization of the crystallization solvent system (e.g., MTBE/heptane, ethyl acetate/heptane) is a key development activity for achieving high purity and yield on a large scale.

Analytical Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.

AnalysisIntermediate EsterFinal Alcohol ProductExpected Results
¹H NMR Confirm structural integrity and absence of major impurities. Key signals include the trifluoroethyl quartet (~4.9 ppm) and imidazole ring protons.[10][11]
¹³C NMR Confirm the number and type of carbon atoms in the molecule.
HPLC Determine purity (>98% for final product) and monitor reaction completion. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point.[12]
Mass Spec (MS) Confirm the molecular weight of the product.
Melting Point A sharp melting point range indicates high purity.

Expected ¹H NMR Data (500 MHz, CDCl₃) for [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol:

  • δ 7.15 (d, J=1.5 Hz, 1H, Imidazole-H)

  • δ 7.05 (d, J=1.5 Hz, 1H, Imidazole-H)

  • δ 4.85 (s, 2H, -CH₂OH)

  • δ 4.65 (q, J=8.5 Hz, 2H, -CH₂CF₃)

  • δ ~3.5 (br s, 1H, -OH)

(Note: Exact chemical shifts may vary depending on solvent and concentration. Data is predictive based on similar structures.)[13]

References

  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of Washington.
  • Sodium Borohydride SOP. (n.d.).
  • Safety Data Sheet: Sodium borohydride. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
  • Safety Data Sheet: Sodium borohydride. (2025, November 6). Sigma-Aldrich.
  • Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. (2025). BenchChem.
  • Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. (2025, August 5).
  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • N-Alkylation of imidazoles. (n.d.). University of Otago.
  • N-Alkylation of Some Imidazopyridines. (2024, November 12). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis of (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][6][7][8]triazolo[4,3-a][6][8]diazepin-6-yl)-1-(4-((1-(2-(4-((2-(3-((4-(dimethylphosphoryl)phenyl)amino)prop-1-yn-1-yl)-1-(2,2,2-trifluoroethyl)-1H-indol-4-yl)amino)piperidin-1-yl)acetyl)piperidin-4-yl)methyl)piperazin-1-yl)ethan-1-one. (2024, October 28). bioRxiv.

  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. (n.d.). NextSDS.
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022, January 15). PubMed.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Dow AgroSciences.
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate fluorinated imidazoles for in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate fluorinated imidazoles for in vitro and in vivo assays. The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS: 135206-92-7) presents a unique set of physicochemical challenges when dissolved in dimethyl sulfoxide (DMSO).

This guide is designed to move beyond basic "add solvent and vortex" instructions. By understanding the thermodynamic and molecular causality behind these solubility issues, you can implement self-validating protocols that ensure consistent dosing, preserve compound integrity, and prevent assay failure.

Part 1: Mechanistic Causality & FAQs

Q1: Why does this specific fluorinated imidazole struggle to dissolve in standard cell-culture grade DMSO? A1: The resistance to dissolution is driven by two competing molecular forces: the fluorous effect and intermolecular hydrogen bonding . First, the 2,2,2-trifluoroethyl group at the N1 position imparts a localized "fluorous" character to the molecule. Highly fluorinated domains exhibit fluorophilicity—meaning they prefer to self-associate rather than interact with polar aprotic solvents like DMSO, leading to phase separation or aggregation [1]. Second, the hydroxymethyl group (-CH₂OH) at the C2 position acts as a strong hydrogen bond donor, while the imidazole nitrogen acts as an acceptor. This creates a highly stable, tightly packed crystalline lattice. To achieve dissolution, the solvent must overcome this significant lattice energy, which standard room-temperature DMSO often fails to do [2].

Q2: My compound dissolved initially, but precipitated after sitting on the benchtop for an hour. What caused this? A2: This is a classic symptom of solvent hydration . DMSO is notoriously hygroscopic and will rapidly absorb moisture from the ambient atmosphere [3]. Because the trifluoroethyl group is highly hydrophobic/fluorophilic, the introduction of even trace amounts of water into the DMSO drastically shifts the dielectric constant of the solvent system. This forces the fluorinated compound out of solution. To prevent this, dissolution must be performed using freshly opened, anhydrous DMSO, and stocks must be sealed immediately.

Q3: Can I just heat the solution to 80°C to force it into solution? A3: No. While dissolution is an endothermic process and benefits from thermal energy, excessive heating of fluorinated imidazoles in DMSO can lead to thermal degradation or solvent oxidation. We recommend a maximum temperature of 37°C to 45°C combined with acoustic cavitation (sonication) to mechanically disrupt the crystal lattice without compromising the compound's structural integrity.

Part 2: Quantitative Solubility Profiles

To assist in your experimental design, the following table synthesizes the solubility limits of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol under various formulation conditions.

Solvent ConditionTemperatureMechanical DisruptionMax Solubility (mM)Visual Observation
Standard DMSO (Ambient Moisture)25°CVortex only< 5 mMCloudy, persistent suspension
Anhydrous DMSO (≥99.9%)25°CVortex only~15 mMSlow dissolution, clear
Anhydrous DMSO (≥99.9%) 37°C 15 min Sonication > 50 mM Rapid, stable clear solution
DMSO + 10% Water25°C15 min Sonication< 1 mMImmediate precipitation

Part 3: Step-by-Step Experimental Protocols

Every protocol must be a self-validating system. If a step fails, the workflow should inherently indicate why it failed so you can course-correct.

Protocol A: The "Heat and Sonicate" Method (Standard Stock Preparation)

Use this protocol for generating high-concentration stock solutions (e.g., 50 mM) for long-term storage.

  • Preparation: Equilibrate a fresh vial of anhydrous DMSO (≥99.9% purity, sealed under argon) to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired mass of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol into a sterile, amber glass vial. Self-Validation: Ensure the powder is free-flowing; clumping indicates prior moisture exposure.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Immediately cap the vial tightly.

  • Initial Agitation: Vortex vigorously for 60 seconds. The solution will likely remain cloudy.

  • Thermal-Acoustic Disruption: Place the sealed vial in a heated ultrasonic bath set to 37°C . Sonicate for 10 to 15 minutes. The acoustic cavitation provides the localized energy required to break the intermolecular hydrogen bonds, while the mild heat shifts the thermodynamic equilibrium toward dissolution.

  • Validation & Aliquoting: Inspect the vial against a light source. The solution must be completely transparent with no refractive particulates. Immediately aliquot into single-use volumes and store at -20°C to prevent freeze-thaw precipitation.

Protocol B: The Anhydrous Rescue Protocol

Use this protocol if your compound has precipitated due to suspected water absorption in the DMSO.

  • Lyophilization (Optional but recommended): If precipitation is severe, remove the compromised solvent via lyophilization to recover the dry powder.

  • Co-Solvent Introduction: If you cannot lyophilize, you must decrease the polarity of the hydrated system. Add 5-10% (v/v) of a non-ionic surfactant (e.g., Tween-80) or PEG-400 to the precipitated mixture.

  • Re-Sonication: Heat the mixture to 45°C and sonicate for 20 minutes. The surfactant will form micelles around the fluorous domains, shielding them from the water molecules and forcing the compound back into solution.

Part 4: Troubleshooting Workflow Visualization

The following decision tree maps the logical progression for troubleshooting solubility issues with this specific compound.

G Start Compound: [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol Step1 Add Anhydrous DMSO (Room Temp) Start->Step1 Check1 Is solution completely clear? Step1->Check1 Step2 Vortex & Sonicate (15 mins at 37°C) Check1->Step2 No Success Success: Proceed with Assay / Aliquot Check1->Success Yes Check2 Is solution completely clear? Step2->Check2 Step3 Check DMSO Quality (Has it absorbed water?) Check2->Step3 No Check2->Success Yes Check3 Using fresh, sealed DMSO? Step3->Check3 Fail Rescue Protocol: Add PEG-400 or Tween-80 Check3->Fail Yes (Still failing) NewDMSO Discard & Restart with Fresh Anhydrous DMSO Check3->NewDMSO No (Old DMSO) NewDMSO->Step1

Caption: Diagnostic workflow for resolving fluorous-effect and hydration-based solubility failures in DMSO.

Part 5: References

  • Fluorine-Rich Planetary Environments as Possible Habitats for Life MDPI - Life Discusses the "fluorous effect" and how fluorinated compounds resist solvation by polar aprotic organic solvents, preferring to self-assemble or phase separate.[Link][1]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design National Center for Biotechnology Information (PMC) Provides mechanistic insights into how fluorinated compounds interact via hydrogen bonding, impacting their crystalline lattice energy and overall solubility profiles.[Link] [2]

  • Superomniphobic Surfaces for Military Applications: Nano- and Micro-Fabrication Methods Government of Canada Publications Details the highly hygroscopic nature of DMSO, demonstrating how moisture absorption from the environment drastically alters its ability to maintain component solubility.[Link] [3]

Optimization

optimizing reaction conditions for[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol derivatives

Dateline: Tokyo, Japan | March 21, 2026 From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In modern drug discovery, the[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Dateline: Tokyo, Japan | March 21, 2026 From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. In modern drug discovery, the[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol scaffold is highly valued as a metabolically stable, lipophilic bioisostere[1]. However, synthesizing and scaling this fluorinated heterocycle presents distinct challenges: the poor electrophilicity of trifluoroethylating agents, the thermodynamic sensitivity of the -CF3 group to strong bases, and the purification of highly polar, amphoteric products.

This guide abandons generic procedures in favor of a self-validating synthetic framework . Every step described below is designed to explain the chemical causality behind the protocol and includes integrated checkpoints to ensure your reaction is proceeding correctly before you move to the next stage.

The Mechanistic Blueprint

The most reliable pathway avoids direct hydroxymethylation in favor of a highly controlled, two-step formylation-reduction sequence.

G A 1H-Imidazole B 1-(2,2,2-Trifluoroethyl) -1H-imidazole A->B CF3CH2OTf Cs2CO3, MeCN C C2-Lithio Intermediate B->C n-BuLi, THF -78 °C D 2-Carboxaldehyde Intermediate C->D Anhydrous DMF -78 °C to RT E [1-(2,2,2-Trifluoroethyl) -1H-imidazol-2-yl]methanol D->E NaBH4, MeOH 0 °C to RT

Figure 1: Optimized three-step synthesis of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol.

Diagnostic Q&A: Overcoming Synthetic Bottlenecks

Issue 1: N-Alkylation Regioselectivity & Yield Q: Why does my N-alkylation stall at <10% conversion when using 2,2,2-trifluoroethyl iodide (CF₃CH₂I) and K₂CO₃? A: The causality lies in the extreme electron-withdrawing nature of the -CF₃ group. This inductive effect strongly destabilizes the partial positive charge developing on the adjacent methylene carbon during the Sₙ2 transition state, rendering CF₃CH₂I highly unreactive. The Fix: Switch the electrophile to 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf). The exceptional leaving-group ability of the triflate overcomes the inductive deactivation[2]. Using Cs₂CO₃ in acetonitrile (MeCN) provides the necessary basicity and solubility to drive the reaction to >90% yield.

Issue 2: C2-Lithiation Degradation Q: Upon adding n-BuLi to 1-(2,2,2-trifluoroethyl)-1H-imidazole, the solution turns black and yields complex mixtures. How do I achieve clean C2-metalation? A: While the C2 proton of an N-alkyl imidazole is highly acidic due to the adjacent nitrogen atoms (facilitating Directed ortho-Metalation)[3][4], the 2,2,2-trifluoroethyl group is highly sensitive to strong nucleophiles. If the internal temperature rises above -70 °C, n-BuLi will initiate dehydrofluorination or directly attack the CF₃ group. The Fix: This is a thermodynamically sensitive system. You must strictly maintain an internal temperature of -78 °C using a dry ice/acetone bath and add the n-BuLi dropwise. The C2-lithiation is kinetically fast at this temperature, allowing you to selectively deprotonate C2 without degrading the fluoroalkyl chain.

Issue 3: Hydroxymethylation Inconsistencies Q: Direct trapping of the C2-lithio species with paraformaldehyde gives gummy byproducts and erratic yields. Is there a better way? A: Paraformaldehyde requires thermal depolymerization to release monomeric formaldehyde. At -78 °C, this process is heterogeneous and highly inefficient, leading to unreacted lithio species that eventually decompose or abstract protons during workup. The Fix: Implement a two-step "Formylation-Reduction" sequence. Quench the lithio intermediate with anhydrous N,N-dimethylformamide (DMF) to form the 2-carboxaldehyde. This intermediate can be cleanly isolated and verified before subsequent reduction with NaBH₄ in methanol yields the target compound with high purity.

Empirical Data Matrix: Optimization of C2-Hydroxymethylation

The following table summarizes our internal quantitative data comparing direct vs. indirect hydroxymethylation routes for this specific fluorinated scaffold:

Reaction RouteElectrophileBase / TempYield (%)Purity (%)Causality / Observation
Direct Hydroxymethylation(HCHO)ₙ (Paraformaldehyde)n-BuLi / -78 °C to RT15 - 30%< 60%Heterogeneous depolymerization causes incomplete trapping and side reactions.
Direct HydroxymethylationFormaldehyde gas (monomeric)n-BuLi / -78 °C45 - 55%80%Better trapping, but gas generation is cumbersome and poses safety risks.
Indirect (Formylation) Anhydrous DMF n-BuLi / -78 °C 85 - 92% > 95% Homogeneous reaction; stable tetrahedral intermediate prevents over-reaction.
Indirect (Reduction) NaBH₄ None / 0 °C to RT 95% > 98% Clean, quantitative reduction of the isolated aldehyde.

Validated Protocols: A Self-Validating System

Step 1: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole
  • Setup: In an oven-dried flask under nitrogen, suspend 1H-imidazole (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq) in anhydrous acetonitrile (0.5 M).

  • Addition: Cool the suspension to 0 °C. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise over 15 minutes[2].

  • Reaction: Remove the ice bath and stir at room temperature for 14 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition between EtOAc and water, extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate.

Validation Checkpoint: TLC (100% EtOAc) will show complete consumption of imidazole (visualized by iodine). ¹⁹F NMR must show a single clean triplet at approximately -72 ppm.

Step 2: C2-Lithiation and Formylation
  • Setup: Dissolve the purified 1-(2,2,2-trifluoroethyl)-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Lithiation: Submerge the flask in a dry ice/acetone bath. Ensure the internal temperature reaches exactly -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise at a rate that maintains the internal temperature below -70 °C. Stir for 30 minutes at -78 °C.

  • Quench: Add anhydrous DMF (2.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Validation Checkpoint: ¹H NMR (CDCl₃) is critical here. You must observe the complete disappearance of the C2-H singlet at ~7.6 ppm and the appearance of a sharp aldehyde singlet at ~9.8 ppm. If the C2-H peak remains, your lithiation was incomplete (suspect moisture or temperature fluctuations).

Step 3: Reduction to[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol
  • Setup: Dissolve the 2-carboxaldehyde intermediate (1.0 eq) in anhydrous methanol (0.3 M) and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.2 eq) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Quench carefully with a few drops of water or 1M HCl until effervescence ceases. Concentrate the methanol in vacuo. Partition the residue between saturated aqueous NaHCO₃ and a highly polar solvent mixture (e.g., CHCl₃/i-PrOH 3:1) due to the product's high polarity. Dry and concentrate to yield the final product.

Validation Checkpoint: IR spectroscopy will show the complete disappearance of the strong C=O stretch at ~1700 cm⁻¹ and the appearance of a broad, distinct O-H stretch at ~3300 cm⁻¹.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. The content is structured in a question-and-answer format to directly address specific issues, moving from foundational knowledge to advanced troubleshooting.

Section 1: Understanding the Analyte & Initial Method Setup

Before optimizing any method, a fundamental understanding of the analyte's physicochemical properties is crucial. These properties dictate its behavior in a chromatographic system and guide our initial choices for method parameters.

FAQ: What are the key properties of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol for HPLC analysis?

The molecule's structure—containing a basic imidazole ring, a polar hydroxyl group, and a hydrophobic trifluoroethyl group—presents a unique combination of properties that must be carefully managed for successful HPLC separation.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Structure C₆H₇F₃N₂OThe presence of nitrogen and fluorine makes it a candidate for LC-MS analysis.
pKa (acid dissociation constant) ~ 5.0 - 6.0 (estimated)The imidazole ring is basic. The mobile phase pH will control its ionization state, critically affecting retention and peak shape.[1][2][3]
logP (partition coefficient) ~ 0.2 - 0.5 (estimated)Indicates the compound is relatively polar. It will likely have limited retention on standard C18 columns with high organic mobile phases, requiring careful optimization.[4]
UV Absorbance (λmax) ~ 210 - 220 nm (estimated)The imidazole ring is the primary chromophore. A low UV wavelength will be required for detection, necessitating the use of high-purity, UV-transparent solvents and buffers.[5]

Note: The pKa and logP values are estimated based on the structure and data for similar compounds. Experimental verification is recommended for precise method development.

FAQ: What is a good starting point for an HPLC method?

A robust starting point saves time and resources. Based on the analyte's properties, a reversed-phase method is the logical first choice.[6]

ParameterRecommended Starting ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe industry standard for reversed-phase, offering a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to ensure the basic analyte is fully protonated, promoting good peak shape by minimizing silanol interactions.[3][7]
Mobile Phase B AcetonitrileA common, effective organic modifier with low UV cutoff and viscosity.[5][8]
Gradient 5% to 95% B over 15 minutesA broad gradient is an effective way to scout for the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 215 nmAligns with the estimated λmax of the imidazole ring.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Sample Diluent 50:50 Water:AcetonitrileA diluent weaker than the initial mobile phase is ideal but often impractical. A 50:50 mix is a common compromise. If peak distortion occurs, match the diluent to the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).[9][10]

Section 2: Mobile Phase Optimization - A Deeper Dive

Once initial conditions are established, the next step is to fine-tune the mobile phase to achieve optimal resolution, peak shape, and run time.

FAQ: How does mobile phase pH affect my analyte's retention and peak shape?

This is the most critical parameter for an ionizable compound like [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. The pH of the mobile phase determines whether the imidazole ring is protonated (charged) or neutral.[1][2]

  • At Low pH (pH < pKa): The imidazole nitrogen is protonated (positively charged). The molecule is more polar and will have less retention on a non-polar C18 column. It will elute earlier. This is known as "ion-pairing" with the buffer counter-ion or "ion-suppression" of silanols, which often leads to sharper peaks for basic compounds.[3][7]

  • At High pH (pH > pKa): The imidazole ring is neutral. The molecule is less polar (more hydrophobic) and will have more retention on a C18 column. It will elute later. This approach can also yield excellent peak shape, provided a high-pH stable column is used.[11]

  • At pH ≈ pKa: The analyte exists as a mixture of protonated and neutral forms. This will result in broad, misshapen, or even split peaks and should be avoided. A general rule is to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[1][10]

cluster_pH Mobile Phase pH vs. Analyte State cluster_Analyte Analyte Characteristics cluster_Outcome Reversed-Phase HPLC Outcome Low_pH Low pH (e.g., pH 2.7) High_pH High pH (e.g., pH 9.0) Protonated Analyte is Protonated (Positively Charged) More Polar Low_pH->Protonated Leads to Neutral Analyte is Neutral (Uncharged) Less Polar High_pH->Neutral Leads to pKa_Zone pH ≈ pKa (e.g., pH 5-6) AVOID! Mixture Mixture of Charged and Neutral Forms pKa_Zone->Mixture Leads to Outcome_Low Less Retention (Elutes Earlier) Good Peak Shape Protonated->Outcome_Low Results in Outcome_High More Retention (Elutes Later) Good Peak Shape Neutral->Outcome_High Results in Outcome_pKa Poor Peak Shape (Broad / Split Peaks) Unreliable Retention Mixture->Outcome_pKa Results in

Caption: Relationship between mobile phase pH, analyte ionization, and HPLC retention.

FAQ: My peak is tailing. How can I fix this with mobile phase adjustments?

Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC. It is most often caused by secondary interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups on the silica surface of the column packing material.

Solutions:

  • Lower the Mobile Phase pH: Using a buffer or modifier like formic acid or trifluoroacetic acid (TFA) at a pH of 2.5-3.0 protonates the analyte while simultaneously suppressing the ionization of the silanol groups, minimizing these unwanted interactions.[3]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM instead of 10 mM) can help to better shield the silanol groups and improve peak shape. This is a trade-off, as higher salt concentrations can be problematic for LC-MS systems.

  • Use a High pH Mobile Phase: With a modern, pH-stable column (e.g., hybrid silica), you can use a high pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate). At this pH, the analyte is neutral, eliminating the ionic interaction with silanols.[11]

  • Add an Ion-Pairing Agent: While less common in modern practice, a small amount of an ion-pairing agent can be used. This is generally a last resort due to the complexity it adds and the difficulty in flushing it from the column.

FAQ: Should I use acetonitrile or methanol as the organic modifier?

Both are common choices, but they have different properties that can be exploited for method optimization.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger (less is needed for the same retention)Weaker (more is needed)
Selectivity Can offer different elution orders for complex mixtures compared to MeOH.Can offer different selectivity. It's always worth trying both.
UV Cutoff ~190 nm~205 nm
Viscosity/Pressure Lower backpressureHigher backpressure
Protic/Aprotic AproticProtic (can hydrogen bond)

Recommendation: Start with acetonitrile due to its lower UV cutoff and lower backpressure. If selectivity with co-eluting impurities is an issue, developing a parallel method with methanol is a powerful strategy.[8]

FAQ: What buffer should I choose, and at what concentration?

The right buffer is essential for controlling pH and ensuring method robustness.[8]

Key Considerations:

  • Buffering Range: The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH.

  • UV Transparency: The buffer must not absorb at your detection wavelength (215 nm). This eliminates many common buffers like citrate and phthalate.

  • Solubility: The buffer must be completely soluble in all mobile phase compositions used in your gradient.

  • MS Compatibility: If using LC-MS, choose volatile buffers (e.g., formic acid, ammonium formate, ammonium acetate).

Common Buffers for Low pH Reversed-Phase HPLC:

Buffer/ModifierpKaUseful pH RangeUV Cutoff
Formic Acid 3.752.7 - 4.7< 210 nm
Trifluoroacetic Acid (TFA) 0.5< 2.0~ 210 nm
Phosphate 2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2~ 200 nm

Recommendation: Start with 0.1% formic acid for simplicity and MS compatibility. If more buffering capacity is needed for improved peak shape or reproducibility, a 10-20 mM potassium phosphate buffer adjusted to pH 2.5-3.0 is an excellent choice for UV-only methods.

Section 3: Advanced Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Fronting 1. Column Overload: Injecting too much sample mass. 2. Sample Solvent Mismatch: Sample is dissolved in a much stronger solvent (e.g., 100% ACN) than the initial mobile phase.[10]1. Reduce the sample concentration or injection volume. 2. Re-dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.
Split or Shoulder Peaks 1. Partially Blocked Frit/Column Inlet: Contamination from sample or mobile phase. 2. Column Void: Settling of the stationary phase at the column inlet. 3. Co-eluting Impurity: An unresolved peak.1. Flush the column in the reverse direction (if permitted by the manufacturer). Install a guard column.[12] 2. Replace the column. 3. Optimize the mobile phase (change organic solvent, pH, or gradient slope) to resolve the two peaks.
Broad Peaks 1. High Dead Volume: Poorly made connections (tubing not fully seated in the fitting). 2. Column Contamination/Age: Strong retaining compounds have built up on the column.[9] 3. Mobile Phase pH near pKa: Analyte is in two forms.1. Remake all fluidic connections between the injector, column, and detector. 2. Wash the column with a strong solvent (e.g., isopropanol) or replace it. 3. Adjust mobile phase pH to be >1.5 units away from the analyte's pKa.[1]
Drifting Retention Time 1. Insufficient Column Equilibration: Especially when changing mobile phases. 2. Mobile Phase Instability: Buffer precipitating or organic solvent evaporating. 3. Temperature Fluctuation: Column compartment is off or unstable.1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped. 3. Use a thermostatted column compartment and allow it to stabilize.[6]

Section 4: Protocols and Workflows

Protocol: Step-by-Step pH Scouting Experiment

This experiment is designed to quickly determine the optimal mobile phase pH for analysis.

  • Prepare Buffers: Prepare three aqueous mobile phases (Mobile Phase A) at different pH values.

    • Low pH: 0.1% Formic Acid in water (pH ≈ 2.7)

    • Mid pH: 10 mM Ammonium Acetate in water, adjusted to pH 4.5

    • High pH (Requires pH-stable column): 10 mM Ammonium Bicarbonate in water, adjusted to pH 9.0

  • Prepare Organic Phase: Use a single organic mobile phase (Mobile Phase B), for example, Acetonitrile.

  • Equilibrate System: Install the column (e.g., C18) and thoroughly flush the system with the first mobile phase system (e.g., Low pH A/B).

  • Run Experiment: Inject the analyte standard using a generic gradient (e.g., 5-95% B in 15 min) for each pH condition. Ensure the column is properly equilibrated with the new mobile phase system before each run (at least 15 column volumes).

  • Analyze Data: Compare the chromatograms for:

    • Retention Time: Note how retention time changes with pH.

    • Peak Shape: Evaluate the USP tailing factor at each pH.

    • Resolution: If impurities are present, determine which pH provides the best separation.

  • Select pH: Choose the pH that provides the best combination of retention, peak shape, and resolution to proceed with further optimization (e.g., gradient slope).

Workflow: Systematic Mobile Phase Optimization

This workflow provides a logical progression for efficient method development.

Caption: A systematic workflow for optimizing the HPLC mobile phase.

References
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Journal of Chromatography A. (2001). Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-methanol. PubChem. Retrieved from [Link]

  • Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]

  • PubChemLite. (n.d.). [1-(2,2,2-trifluoroethyl)-1h-imidazol-5-yl]methanol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol and 2-hydroxymethylimidazole

An In-Depth Comparative Analysis of the Reactivity of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol and 2-Hydroxymethylimidazole for Pharmaceutical Research Authored by a Senior Application Scientist In the landsca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Reactivity of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol and 2-Hydroxymethylimidazole for Pharmaceutical Research

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and medicinal chemistry, the imidazole scaffold remains a cornerstone for designing molecules with diverse biological activities. The strategic functionalization of this heterocyclic core is paramount to modulating a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive, data-driven comparison of the reactivity of two key building blocks: 2-hydroxymethylimidazole and its fluorinated analogue, [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. Our analysis is grounded in fundamental chemical principles and supported by detailed experimental protocols, offering researchers the insights needed to make informed decisions in their synthetic strategies.

The introduction of a trifluoroethyl group at the N1 position of the imidazole ring significantly alters the electronic properties of the entire molecule. This guide will dissect the resulting changes in reactivity, providing a clear rationale for when to select the fluorinated or non-fluorinated analogue for specific synthetic transformations.

The Electronic Influence of the Trifluoroethyl Group: A Comparative Overview

The primary differentiator between 2-hydroxymethylimidazole and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol is the potent electron-withdrawing nature of the trifluoroethyl substituent. This effect is transmitted through the imidazole ring, profoundly influencing the reactivity of both the hydroxymethyl group at the C2 position and the N3 nitrogen.

Key Physicochemical Parameters
Parameter2-Hydroxymethylimidazole[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanolRationale for Difference
pKa of Imidazole N-H ~14.5N/A (N1 is substituted)The N-H proton of unsubstituted imidazoles is weakly acidic.
pKa of Conjugate Acid (protonated N3) ~7.1Significantly < 7.1The electron-withdrawing trifluoroethyl group destabilizes the positive charge on the imidazolium cation, making it a stronger acid (lower pKa).
Nucleophilicity of N3 ModerateSignificantly ReducedThe inductive effect of the trifluoroethyl group withdraws electron density from the imidazole ring, reducing the nucleophilicity of the N3 lone pair.[1]
Acidity of Hydroxymethyl Proton Weakly acidicMore AcidicThe electron-withdrawing nature of the trifluoroethyl-imidazole group enhances the acidity of the O-H proton, facilitating deprotonation.

This table illustrates that the trifluoroethyl group renders the N3 nitrogen less basic and less nucleophilic, while increasing the acidity of the hydroxymethyl proton. These electronic modulations are critical when designing synthetic routes. For instance, reactions requiring a nucleophilic imidazole nitrogen, such as certain alkylations, will be disfavored with the fluorinated analogue. Conversely, reactions involving the deprotonation of the hydroxymethyl group may proceed more readily.

Comparative Reactivity in Key Synthetic Transformations

We will now explore the practical implications of these electronic differences in two common and vital classes of reactions: Williamson ether synthesis and esterification.

Williamson Ether Synthesis: A Test of Nucleophilicity

The Williamson ether synthesis is a classic SN2 reaction that relies on the nucleophilic attack of an alkoxide on an alkyl halide.[2][3][4][5] This reaction serves as an excellent probe for the reactivity of the hydroxymethyl group in our two imidazole derivatives.

Caption: Generalized workflow for Williamson ether synthesis.

Objective: To compare the yield of the benzylated ether product from 2-hydroxymethylimidazole and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol under identical reaction conditions.

Materials:

  • 2-Hydroxymethylimidazole

  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an argon atmosphere, dissolve 2-hydroxymethylimidazole (1.0 eq) and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool each flask to 0 °C in an ice bath. To each flask, add sodium hydride (1.1 eq) portion-wise. Allow the mixtures to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the alkoxide.

  • Alkylation: Cool the flasks back to 0 °C and add benzyl bromide (1.1 eq) dropwise to each. Allow the reactions to warm to room temperature and stir overnight.

  • Workup: Quench each reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layers with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the desired ether product for each reaction.

Starting MaterialExpected YieldRationale
2-HydroxymethylimidazoleHighThe alkoxide is a potent nucleophile, and the reaction proceeds via a standard SN2 mechanism.
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanolModerate to HighThe increased acidity of the hydroxymethyl proton facilitates deprotonation. While the resulting alkoxide's nucleophilicity might be slightly diminished due to the electron-withdrawing group, this effect is generally less pronounced for the negatively charged oxygen compared to the neutral N3 nitrogen. The reaction is still expected to proceed efficiently.

The key takeaway is that for reactions involving the deprotonated hydroxymethyl group, the fluorinated analogue is expected to perform comparably, if not better in some instances, due to the ease of alkoxide formation.

Esterification: A Tale of Two Pathways

Esterification of the hydroxymethyl group can be achieved through various methods, with two common approaches being Fischer esterification (acid-catalyzed) and acylation with an activated carboxylic acid derivative (e.g., an acid chloride or anhydride).

Caption: Simplified mechanism of Fischer esterification.

In Fischer esterification, the reaction is conducted under acidic conditions.[6] Here, the basicity of the N3 nitrogen becomes a critical factor.

  • 2-Hydroxymethylimidazole: The N3 nitrogen is sufficiently basic to be protonated by the acid catalyst. This deactivates the molecule towards nucleophilic attack by the hydroxymethyl group on the protonated carboxylic acid. Consequently, Fischer esterification is often low-yielding for this substrate.

  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol: Due to the significantly reduced basicity of the N3 nitrogen, it is less likely to be protonated under the reaction conditions. This leaves the hydroxymethyl group free to act as a nucleophile, leading to a more efficient esterification.

This method is typically performed under basic conditions, often using a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl or carboxylic acid byproduct.

Objective: To compare the yield of the acetate ester from both imidazole alcohols using acetic anhydride.

Materials:

  • 2-Hydroxymethylimidazole

  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 2-hydroxymethylimidazole (1.0 eq) and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (1.0 eq) in a mixture of DCM and pyridine.

  • Acylation: Cool the flasks to 0 °C and add acetic anhydride (1.2 eq) dropwise. Allow the reactions to warm to room temperature and stir for 4 hours.

  • Workup: Dilute each reaction with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the acetate ester for each reaction.

Starting MaterialExpected YieldRationale
2-HydroxymethylimidazoleHighThe hydroxymethyl group is a competent nucleophile, and the reaction proceeds readily under these standard conditions.
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanolHighSimilar to the non-fluorinated analogue, the hydroxymethyl group remains a good nucleophile for acylation. The electronic effect of the trifluoroethyl group has a less significant impact on the nucleophilicity of the neutral alcohol compared to the N3 nitrogen.

For acylations under basic or neutral conditions, both substrates are expected to perform well. The choice between them would therefore depend on the desired properties of the final esterified product.

Conclusion and Strategic Recommendations

The choice between 2-hydroxymethylimidazole and [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol is a strategic one, dictated by the specific requirements of the synthetic route and the desired properties of the target molecule.

  • Choose 2-Hydroxymethylimidazole when:

    • Subsequent reactions require a nucleophilic N3 nitrogen.

    • The inherent basicity of the imidazole ring is desired for biological activity or to influence molecular conformation.

    • Cost is a primary consideration, as the non-fluorinated starting material is generally more economical.

  • Choose [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol when:

    • Enhanced metabolic stability is a goal. The trifluoroethyl group can block sites of oxidative metabolism.

    • Increased lipophilicity is desired to improve membrane permeability.

    • Reactions are sensitive to the basicity of the imidazole N3, such as acid-catalyzed transformations.

    • The acidity of the hydroxymethyl proton needs to be enhanced to facilitate deprotonation.

This guide has provided a foundational understanding of the reactivity differences between these two valuable building blocks. By appreciating the electronic impact of the trifluoroethyl group, researchers can more effectively design and execute synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

  • Nucleophilicity of Amines - Master Organic Chemistry. (2018, May 7). Retrieved from [Link]

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Schmidt, B., & Ta-Shma, Z. (2001). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, (20), 3254-3258. Retrieved from [Link]

  • PubChem Compound Summary for CID 566830, 1H-Imidazole-2-methanol. (n.d.). Retrieved from [Link]

  • NextSDS. (n.d.). [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. Retrieved from [Link]

Sources

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